REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Cl)=[CH:10][CH:9]=1>C(#N)C>[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:10][CH:9]=1
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Name
|
|
Quantity
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25.53 g
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Type
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reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
|
16.95 mL
|
Type
|
reactant
|
Smiles
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COC1=CC=C(CCl)C=C1
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Name
|
|
Quantity
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625 mL
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Type
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solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The reaction was refluxed for 16 hours
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Type
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DISSOLUTION
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Details
|
redissolved in methylene chloride
|
Type
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EXTRACTION
|
Details
|
The organic layer was extracted with water twice
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2C=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |